2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Description
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and significant pharmacological potential . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-3-12-8-9-16-14(10-12)11(2)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h8-10H,3-7H2,1-2H3,(H2,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRPXYRCARAJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=C(CCCC4)C(=O)N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of cellular processes and as a probe for biological assays.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- 2-[(4-ethoxy-6-methylquinazolin-2-yl)amino]-1H-imidazol-5-ol
Uniqueness
What sets 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
Overview
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities. Its unique structure, which includes a tetrahydroquinazolinone core with ethyl and methyl substitutions, enhances its potential therapeutic applications. This article synthesizes current research findings on the compound's biological activity, including enzyme inhibition, receptor modulation, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is , indicating a complex arrangement conducive to various biochemical interactions. The compound exhibits significant lipophilicity, which is essential for its bioactivity.
Research indicates that 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one acts primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering their activity and contributing to its therapeutic effects.
- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. Notably:
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In vitro Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer), U87 (glioblastoma), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values varied among different cell lines, indicating selective activity. For instance:
Cell Line IC50 (µM) MCF-7 33.2 U87 25.0 A549 40.0
These results suggest that the compound's structural features contribute significantly to its anticancer efficacy.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It appears to target specific enzymes critical in cancer metabolism and other diseases:
- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways.
- Protease Inhibition : The interaction with proteases could alter tumor microenvironments and enhance therapeutic outcomes.
Case Studies
- Study on Cytotoxicity : A comprehensive study assessed the cytotoxicity of various synthesized quinazoline derivatives including our compound against different tumor cell lines. The findings indicated that the introduction of specific substituents significantly enhanced the cytotoxic profile of the compounds tested .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of quinazoline derivatives revealed that modifications in the ethyl and methyl groups could lead to variations in biological activity. This emphasizes the importance of molecular design in developing effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
